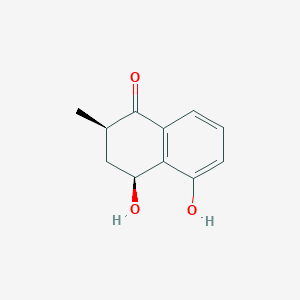![molecular formula C14H10N4O2 B12569474 1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole CAS No. 193765-54-7](/img/structure/B12569474.png)
1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole is an organic compound that belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to an indole ring. This compound is notable for its vibrant color and is often used in dye chemistry. The indole nucleus is a significant structural motif in many natural and synthetic compounds, contributing to its wide range of applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with an indole derivative in an alkaline medium to form the azo compound.
Industrial Production Methods: Industrial production of azo compounds like this compound often involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Halogenating agents, sulfonating agents, and nitrating agents under acidic or basic conditions.
Major Products Formed:
Reduction: 1-[(E)-(4-Aminophenyl)diazenyl]-1H-indole.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole has diverse applications in scientific research:
Chemistry: Used as a dye and a chromophore in various chemical reactions and studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles and other materials.
Mechanism of Action
The mechanism of action of 1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole involves its interaction with biological molecules through its diazenyl and indole moieties. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved include enzymes and receptors that are sensitive to azo compounds and indole derivatives.
Comparison with Similar Compounds
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
- 6-[(E)-(4-Nitrophenyl)diazenyl]-1′,3,3′,4-tetrahydrospiro[chromene-2,2′-indole]
Comparison: 1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole is unique due to its indole core, which imparts distinct chemical and biological properties compared to other azo compounds. The presence of the indole ring enhances its potential for biological activity and functionalization, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
193765-54-7 |
|---|---|
Molecular Formula |
C14H10N4O2 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
indol-1-yl-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C14H10N4O2/c19-18(20)13-7-5-12(6-8-13)15-16-17-10-9-11-3-1-2-4-14(11)17/h1-10H |
InChI Key |
SUZGROCKQCGRIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibutyl[(4-methylphenyl)methyl]tellanium bromide](/img/structure/B12569396.png)


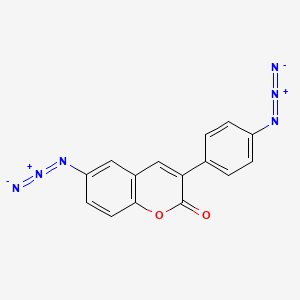
![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)
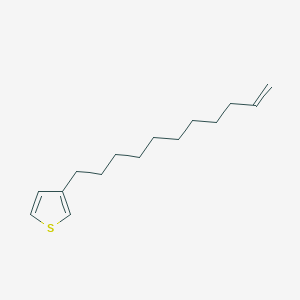
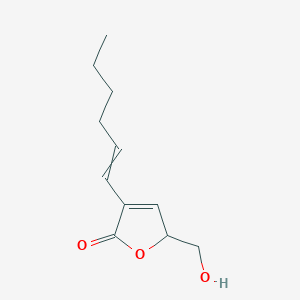
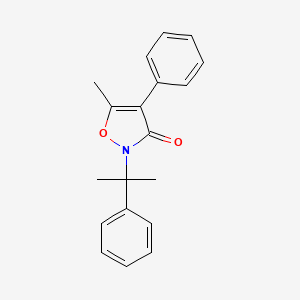

![2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan](/img/structure/B12569453.png)
![5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium](/img/structure/B12569455.png)
